

FR901463: A Technical Guide to its Role in Inducing Cell Cycle Arrest

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Compound of Interest		
Compound Name:	FR901463	
Cat. No.:	B15589788	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

FR901463 is a potent, naturally derived antitumor agent that functions as a highly specific modulator of the spliceosome. Its mechanism of action converges on the inhibition of the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle. This interference with the pre-mRNA splicing machinery leads to widespread aberrant splicing, culminating in pleiotropic downstream effects, most notably a robust induction of cell cycle arrest at the G1 and G2/M phases. This document provides a comprehensive technical overview of the molecular mechanisms underpinning **FR901463**-induced cell cycle arrest, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cell cycle progression.

Core Mechanism of Action: Spliceosome Inhibition

FR901463 and its analogs, such as Spliceostatin A, exert their cytotoxic effects by directly targeting the spliceosome, the macromolecular machine responsible for excising introns from pre-mRNA.[1][2]

 Molecular Target: The primary molecular target is the Splicing Factor 3b (SF3B) subunit 1 (SF3B1), a key protein within the U2 snRNP.[2]

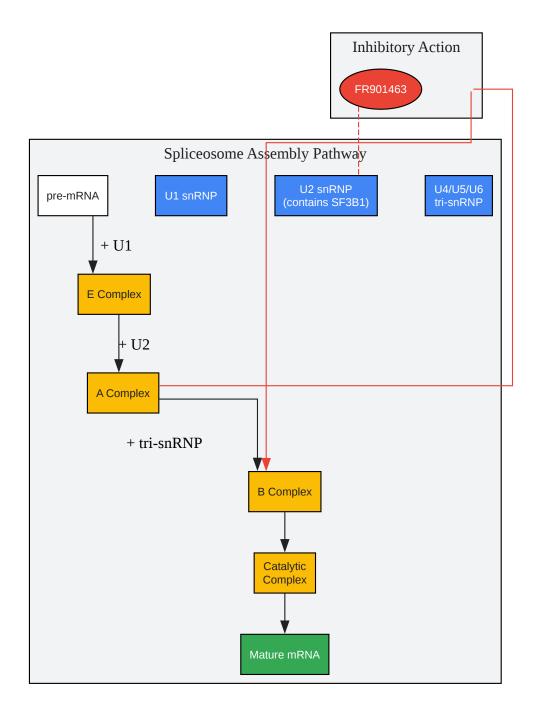






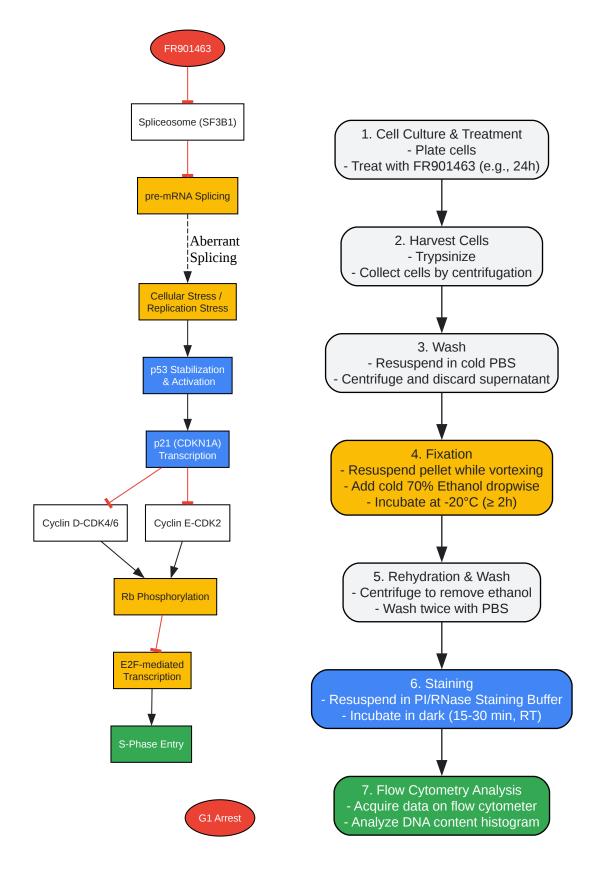
Functional Consequence: Binding of FR901463 to SF3B1 stalls the assembly of the spliceosome at the pre-spliceosomal 'A complex'.[2][3] This prevents the stable recruitment of the U4/U5/U6 tri-snRNP, a critical step for the catalytic activation of the spliceosome.[3] The ultimate result is a global inhibition of pre-mRNA splicing, leading to the accumulation of unspliced transcripts and the generation of aberrantly spliced mRNAs, often through exon skipping.[1][3]





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